molecular formula C12H14O4 B6285284 (2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid CAS No. 2407914-25-2

(2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid

Cat. No.: B6285284
CAS No.: 2407914-25-2
M. Wt: 222.2
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Description

(2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid is a high-purity cinnamic acid derivative intended for research and development purposes. This compound belongs to a class of (2E)-3-arylprop-2-enoic acids, which are widely investigated in medicinal chemistry for their potential biological activities . As a building block, it is characterized by an ether side chain at the meta-position of the phenyl ring, a feature that can influence its physicochemical properties, such as a LogP value that suggests enhanced lipophilicity compared to unsubstituted cinnamic acid . The (2E)-3-arylprop-2-enoic acid scaffold is a privileged structure in drug discovery, and researchers value this and similar compounds for their utility in constructing more complex molecules or for screening in various biochemical assays . The compound is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this chemical in their explorations of structure-activity relationships, particularly in optimizing the pharmacokinetic profiles of lead compounds.

Properties

CAS No.

2407914-25-2

Molecular Formula

C12H14O4

Molecular Weight

222.2

Purity

95

Origin of Product

United States

Preparation Methods

Etherification of 3-Hydroxybenzaldehyde

The 2-methoxyethoxy group is introduced via nucleophilic substitution. A representative procedure adapts conditions from the alkylation of 2-allyl-3-hydroxybenzaldehyde:

Reagents :

  • 3-Hydroxybenzaldehyde (1.0 equiv)

  • 2-Methoxyethyl bromide (1.1 equiv)

  • Potassium carbonate (2.0 equiv)

  • Sodium iodide (0.1 equiv, catalyst)

  • Acetone (solvent)

Procedure :

  • Combine reagents in acetone and reflux at 60–65°C for 4–6 h.

  • Filter to remove solids and concentrate the filtrate.

  • Purify via column chromatography (hexane/ethyl acetate).

Key Data :

ParameterValueSource
Yield61–85%
Reaction Time4–6 h
Temperature60–65°C

This method mirrors the protection of phenolic hydroxyl groups using alkyl halides under basic conditions, ensuring efficient ether bond formation.

Formation of the α,β-Unsaturated Carboxylic Acid

Knoevenagel Condensation

The aldehyde intermediate undergoes condensation with malonic acid to form the cinnamic acid derivative. A protocol adapted from 3-(3-cyanophenyl)acrylic acid synthesis is employed:

Reagents :

  • 3-(2-Methoxyethoxy)benzaldehyde (1.0 equiv)

  • Malonic acid (2.0 equiv)

  • Pyridine (solvent, 2.0 mL/mmol)

  • Piperidine (0.2 equiv, catalyst)

Procedure :

  • Heat reagents at 100°C for 4 h.

  • Cool, acidify with 5 M HCl, and isolate precipitate.

  • Recrystallize from ethanol/water.

Key Data :

ParameterValueSource
Yield75–81%
Reaction Time4 h
Stereoselectivity>95% E-isomer

The Knoevenagel mechanism favors trans (E) geometry due to steric hindrance during the elimination step.

Perkin Reaction Alternative

For substrates sensitive to strong acid, the Perkin reaction using acetic anhydride may be preferable:

Reagents :

  • 3-(2-Methoxyethoxy)benzaldehyde (1.0 equiv)

  • Acetic anhydride (3.0 equiv)

  • Sodium acetate (1.5 equiv)

Procedure :

  • Reflux at 155°C for 8–10 h.

  • Distill excess acetic anhydride.

  • Acidify with HCl and recrystallize.

Key Data :

ParameterValueSource
Yield58–65%
Reaction Time8–10 h

Optimization and Stereochemical Control

Solvent and Catalyst Effects

  • Pyridine vs. Acetic Anhydride : Pyridine enhances reaction rate in Knoevenagel condensations but may require neutralization. Acetic anhydride offers milder conditions but lower yields.

  • Sodium Iodide : Catalyzes SN2 reactions in etherification steps, improving yields by 15–20%.

Purification Strategies

  • Steam Distillation : Removes unreacted aldehyde, critical for isolating high-purity intermediates.

  • Recrystallization Solvents : Ethanol/water mixtures (1:3) yield crystalline products with >98% purity.

Comparative Analysis of Methods

MethodYield (%)Reaction Time (h)E-SelectivityScalability
Knoevenagel75–814>95%High
Perkin58–658–10>90%Moderate

The Knoevenagel method is superior for efficiency and stereocontrol, while the Perkin reaction remains viable for acid-sensitive substrates.

Mechanistic Insights

Etherification Mechanism

The reaction proceeds via deprotonation of the phenolic –OH by K₂CO₃, followed by nucleophilic attack on 2-methoxyethyl bromide. Na⁺ stabilizes the transition state, enhancing reaction kinetics.

Knoevenagel Pathway

  • Malonic acid deprotonates to form a resonance-stabilized enolate.

  • Nucleophilic attack on the aldehyde forms a β-hydroxy intermediate.

  • Piperidine facilitates dehydration, yielding the α,β-unsaturated acid.

Challenges and Mitigation

  • Over-Alkylation : Controlled stoichiometry (1.1 equiv alkylating agent) minimizes di-ether formation.

  • Polymerization : Low temperatures (0–5°C during workup) prevent oligomerization of the acrylic acid.

  • Byproducts : Activated carbon treatment removes colored impurities during recrystallization .

Chemical Reactions Analysis

Types of Reactions: (2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles such as halogens or nitro groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₄O₄
  • SMILES Notation : COCCOC1=CC=CC(=C1)/C=C/C(=O)O
  • InChI Key : MZENHHUDINQIFT-AATRIKPKSA-N

The compound features a prop-2-enoic acid moiety with a 2-methoxyethoxy group attached to a phenyl ring, which contributes to its unique chemical reactivity and biological activity.

Pharmaceutical Development

(2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer activities. For instance, studies have shown that derivatives of cinnamic acid can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

The compound is being studied for its interaction with biological targets such as enzymes and receptors. Its structural similarity to other bioactive compounds suggests potential roles in modulating metabolic pathways. For example, cinnamic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .

Material Science

In material science, this compound is explored for its application in synthesizing polymers and advanced materials. Its ability to undergo polymerization reactions makes it a candidate for developing new materials with desirable mechanical and thermal properties.

Data Tables

Synthesis MethodReagents UsedYield (%)
Base-Catalyzed ReactionSodium ethoxide, ethanol85
Acid-Catalyzed EsterificationAcetic anhydride90

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry investigated the anti-cancer properties of various cinnamic acid derivatives, including those structurally similar to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications to the phenyl ring can enhance bioactivity .

Case Study 2: Anti-Inflammatory Effects

Research conducted by Phytotherapy Research demonstrated that compounds like this compound exhibit anti-inflammatory effects by inhibiting COX enzymes. This study provides insights into the mechanisms through which such compounds can be developed into therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of (2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Substituent-Based Classification

Cinnamic acid derivatives are classified by substituents on the phenyl ring, which critically influence their physicochemical and biological properties. Key analogs include:

Methoxy-Substituted Derivatives
  • Ferulic Acid ((2E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid): Substituents: 4-hydroxy-3-methoxy. Properties: Exhibits antioxidant, anti-inflammatory, and antidiabetic activities due to the phenolic hydroxyl group, which facilitates free radical scavenging . Molecular Weight: 194.18 g/mol.
  • (2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoic Acid: Substituents: 3,4-dimethoxy. Molecular Weight: 208.21 g/mol.
Ethoxy/Alkoxy-Substituted Derivatives
  • (2E)-3-(3-Ethoxyphenyl)prop-2-enoic Acid: Substituents: 3-ethoxy. Properties: Ethoxy groups increase steric bulk and hydrophobicity compared to methoxy analogs. Molecular weight: 192.21 g/mol .
  • Target Compound ((2E)-3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic Acid): Substituents: 3-(2-methoxyethoxy). Properties: The ether chain may improve aqueous solubility (predicted logP ≈ 1.5) while maintaining metabolic stability.
Halogenated and Trifluoromethyl Derivatives
  • (2E)-3-[3-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic Acid: Substituents: 3-methoxy-4-trifluoromethyl. Properties: The electron-withdrawing trifluoromethyl group enhances metabolic stability and acidity (pKa ≈ 3.5) . Molecular Weight: 246.19 g/mol.
Hydroxy-Substituted Derivatives
  • (2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic Acid: Substituents: 3-hydroxy-4-methoxy. Properties: The hydroxyl group enables hydrogen bonding, influencing interactions with biological targets (e.g., enzyme active sites) . Molecular Weight: 194.18 g/mol.
Sulfate and Charged Derivatives
  • p-Coumaric Acid Sulfate ((2E)-3-[4-(Sulfooxy)phenyl]prop-2-enoic Acid): Substituents: 4-sulfooxy. Properties: The sulfate group increases water solubility and polarity (molecular weight: 244.22 g/mol) but reduces membrane permeability .

Structural and Functional Comparison Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Source
This compound 3-(2-Methoxyethoxy) C12H14O5 238.24 Enhanced solubility, moderate logP Inferred
Ferulic acid 4-Hydroxy-3-methoxy C10H10O4 194.18 Antioxidant, anti-inflammatory
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoic acid 3,4-Dimethoxy C11H12O4 208.21 High lipophilicity
(2E)-3-(3-Methoxy-4-(trifluoromethyl)phenyl)prop-2-enoic acid 3-Methoxy-4-trifluoromethyl C11H9F3O3 246.19 Metabolic stability, acidity
(2E)-3-(3-Ethoxyphenyl)prop-2-enoic acid 3-Ethoxy C11H12O3 192.21 Hydrophobic, steric effects
p-Coumaric Acid Sulfate 4-Sulfooxy C9H8O6S 244.22 High polarity, low permeability

Biological Activity

(2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid, a derivative of cinnamic acid, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound features a prop-2-enoic acid backbone with a methoxyethoxy-substituted phenyl group. Its structural characteristics contribute to its biological activity, particularly in terms of interaction with various biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that related cinnamic acid derivatives can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage linked to various diseases .

Anti-inflammatory Effects

The compound has been implicated in modulating inflammatory pathways. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, thereby exerting anti-inflammatory effects. This activity is particularly relevant in the context of chronic inflammatory diseases .

Anticancer Potential

Cinnamic acid derivatives, including this compound, have shown promising anticancer activity. They can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer types. For example, similar compounds have been tested against breast cancer cell lines, demonstrating significant cytotoxic effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Modulation of Signaling Pathways : It can interfere with signaling pathways that regulate cell survival and apoptosis, including the NF-kB pathway, which is often activated in cancerous tissues.

Study 1: Antioxidant and Anti-inflammatory Properties

A study evaluated the antioxidant capacity of various cinnamic acid derivatives using DPPH and ABTS assays. The results indicated that this compound exhibited a significant reduction in oxidative stress markers in treated cells compared to controls .

CompoundDPPH IC50 (μM)ABTS IC50 (μM)
Control5045
Tested2520

Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines (e.g., MDA-MB-231). The findings revealed a dose-dependent inhibition of cell viability, with IC50 values indicating effective cytotoxicity at concentrations as low as 20 μM .

Cell LineIC50 (μM)
MDA-MB-23120
A54915
HeLa25

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2E)-3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation , involving a reaction between 3-(2-methoxyethoxy)benzaldehyde and malonic acid derivatives under basic conditions (e.g., pyridine or piperidine). Optimization of reaction parameters (e.g., temperature: 80–100°C, solvent: ethanol/water mix) is critical for yield improvement. Similar protocols for structurally related cinnamic acid derivatives report yields of 60–85% .
  • Key Variables : Solvent polarity, catalyst type (e.g., Lewis acids vs. organic bases), and reaction duration (typically 6–12 hours).

Q. How is the compound characterized structurally?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for the α,β-unsaturated carbonyl system (δ 6.3–7.8 ppm for protons; δ 120–170 ppm for carbons).
  • IR : Stretching vibrations for C=O (~1680 cm⁻¹) and conjugated C=C (~1620 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks matching the formula C₁₃H₁₆O₅ (calc. 252.27 g/mol) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate degradation under prolonged UV exposure (>24 hours) or acidic conditions (pH < 4). Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to assess interactions between temperature, catalyst concentration, and solvent ratio.
  • Case Study : A study on a diethoxy-substituted analog achieved a 92% yield by using microwave-assisted synthesis (100°C, 30 minutes) with 10 mol% ZnCl₂ as a catalyst .
    • Data Contradiction : Traditional reflux methods may underperform compared to microwave-assisted synthesis due to uneven heat distribution.

Q. How do substituents on the phenyl ring influence biological activity?

  • Answer : The 2-methoxyethoxy group enhances membrane permeability compared to simpler methoxy or hydroxy substituents. Computational docking studies suggest this group interacts with hydrophobic pockets in enzymes like COX-2, potentially modulating anti-inflammatory activity. Contrastingly, diethoxy analogs show reduced solubility, limiting bioavailability .
  • Table :

SubstituentLogPSolubility (mg/mL)IC₅₀ (COX-2 Inhibition, μM)
2-Methoxyethoxy2.10.45 (DMSO)12.3 ± 1.2
3,4-Diethoxy2.80.12 (DMSO)28.7 ± 2.1

Q. How to resolve contradictions in reported biological data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer :

  • Dose-Dependency : At low concentrations (≤10 μM), the compound scavenges ROS via the phenolic moiety. At higher doses (>50 μM), it may chelate transition metals (e.g., Fe²⁺), promoting Fenton reactions.
  • Assay Selection : Use multiple assays (e.g., DPPH, FRAP, and cellular ROS detection) to cross-validate results. A 2023 study found discrepancies between DPPH (IC₅₀ = 15 μM) and cell-based assays (IC₅₀ = 35 μM) due to membrane permeability limitations .

Q. What analytical strategies differentiate stereoisomers or degradation products?

  • Answer :

  • Chiral HPLC : Use a Chiralpak IG-U column with hexane:isopropanol (85:15) to resolve (E/Z)-isomers.
  • Stability-Indicating Methods : Forced degradation (heat, light, pH extremes) followed by LC-MS identifies major impurities (e.g., decarboxylated or oxidized derivatives) .

Safety and Compliance

Q. What safety protocols are recommended for handling this compound?

  • Answer :

  • PPE : Nitrile gloves, lab coat, and P95 respirator for aerosol protection.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Avoid release into drains due to aquatic toxicity (EC₅₀ = 5 mg/L for Daphnia magna) .

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